molecular formula C7H14O3 B11766946 (S)-1-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

(S)-1-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

Cat. No.: B11766946
M. Wt: 146.18 g/mol
InChI Key: YJZDTHNWQIMGBF-NTSWFWBYSA-N
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Description

(S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is a chiral compound with a unique structure that includes a dioxolane ring and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the dioxolane ring and the introduction of the ethanol group. One common method involves the use of a chiral catalyst to ensure the correct stereochemistry of the product. The reaction conditions often include controlled temperatures and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the ethanol group to an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols.

Scientific Research Applications

(S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring and ethanol moiety can interact with active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethanol: A simple alcohol with widespread use in industry and medicine.

    Methanol: Another simple alcohol, but with different toxicity and applications.

    Isopropanol: Commonly used as a disinfectant and solvent.

Uniqueness

(S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is unique due to its chiral nature and the presence of the dioxolane ring, which imparts specific chemical properties and reactivity. This makes it valuable in applications requiring chiral purity and specific interactions with biological molecules.

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

(1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol

InChI

InChI=1S/C7H14O3/c1-5(8)6-4-9-7(2,3)10-6/h5-6,8H,4H2,1-3H3/t5-,6+/m0/s1

InChI Key

YJZDTHNWQIMGBF-NTSWFWBYSA-N

Isomeric SMILES

C[C@@H]([C@H]1COC(O1)(C)C)O

Canonical SMILES

CC(C1COC(O1)(C)C)O

Origin of Product

United States

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